molecular formula C20H24N2O3S B2380431 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921888-51-9

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2380431
CAS RN: 921888-51-9
M. Wt: 372.48
InChI Key: QPEWKWUAWHDKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis and characterization of novel compounds for antimicrobial study, highlighting the creation of derivatives with enhanced antimicrobial properties compared to their parent compounds. The research emphasized the methodological advancement in synthesizing these derivatives and their potential utility in combating microbial resistance (Vanparia et al., 2010).

Antimicrobial Applications

The antimicrobial activity of novel sulfonamide derivatives was investigated, demonstrating significant efficacy against various bacteria and fungi strains. This study underscores the potential of these compounds in developing new antimicrobial agents to address the challenge of antibiotic-resistant pathogens (Vanparia et al., 2010).

Antitumor Activities

Research into tetrahydroquinoline derivatives bearing the sulfonamide moiety uncovered a new class of antitumor agents. These compounds exhibited potent in vitro antitumor activity, suggesting their potential as therapeutic agents for cancer treatment (Alqasoumi et al., 2010).

Protein Kinase Inhibition

Isoquinolinesulfonamides were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery opens up possibilities for these compounds in therapeutic interventions targeting diseases mediated by protein kinase dysregulation (Hidaka et al., 1984).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-22-18-8-7-17(12-16(18)6-9-19(22)23)21-26(24,25)20-14(3)10-13(2)11-15(20)4/h7-8,10-12,21H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEWKWUAWHDKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

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